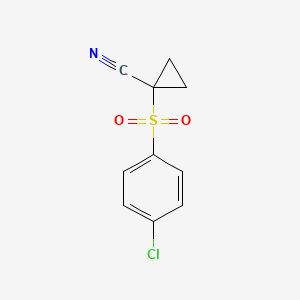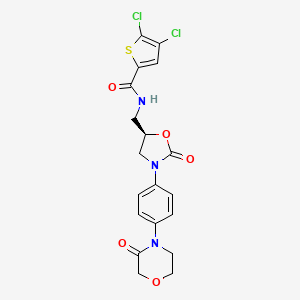
7-Chloro-1,5-naphthyridin-3-amine
Descripción general
Descripción
7-Chloro-1,5-naphthyridin-3-amine is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The presence of chlorine and amine groups in the molecule suggests potential reactivity and usefulness in various chemical synthesis processes, including the creation of biologically active molecules.
Synthesis Analysis
The synthesis of related naphthyridine compounds has been explored in the literature. For instance, the paper titled "Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines" discusses a method for the catalytic amidation of chlorinated naphthyridines using palladium acetate, xantphos, and potassium carbonate to obtain diamido-naphthyridines with yields ranging from 50-90% . Although this paper does not directly describe the synthesis of 7-Chloro-1,5-naphthyridin-3-amine, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a fused two-ring system with nitrogen atoms at the 1 and 8 positions. The presence of a chlorine atom at the 7 position and an amine group at the 3 position would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of chlorinated naphthyridines is highlighted in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, where a chlorinated naphthyridine serves as an intermediate for anticancer drugs . This suggests that 7-Chloro-1,5-naphthyridin-3-amine could also participate in various chemical reactions, potentially leading to the formation of compounds with significant biological activity.
Physical and Chemical Properties Analysis
While the provided papers do not directly report on the physical and chemical properties of 7-Chloro-1,5-naphthyridin-3-amine, we can infer that the compound would exhibit properties typical of chlorinated aromatic amines. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine group, and reactivity towards electrophilic substitution reactions at the aromatic ring.
Aplicaciones Científicas De Investigación
Antimalarial Activity
7-Chloro-1,5-naphthyridin-3-amine derivatives have shown significant potential in antimalarial research. N4-substituted 7-bromo-1,5-naphthyridin-4-amines, closely related to 7-Chloro-1,5-naphthyridin-3-amine, have been found effective against Plasmodium vinckei vinckei in mice, suggesting potential for antimalarial applications (Barlin & Tan, 1985).
Organic Synthesis and Reactivity
Studies on the reactivity of halogenated 1,7-naphthyridines, including chloro variants, with potassium amide in liquid ammonia have contributed to a better understanding of the reaction mechanisms and intermediates involved in the synthesis of naphthyridine derivatives. This research is essential for developing new synthetic pathways for compounds related to 7-Chloro-1,5-naphthyridin-3-amine (Plas et al., 2010).
Photoluminescent Properties
Research into the photoluminescent properties of naphthyridine complexes, such as those derived from 7-Chloro-1,5-naphthyridin-3-amine, has shown promising results. For instance, the study of tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes has revealed significant insights into their photoluminescent behavior, which could have implications for materials science and luminescent probe development (Zuo et al., 2003).
Supramolecular Chemistry
The formation of organic salts and supramolecular assemblies involving 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound structurally similar to 7-Chloro-1,5-naphthyridin-3-amine, indicates the potential of these compounds in the field of supramolecular chemistry. These studies provide insights into the hydrogen bonding capabilities and crystal structures of these naphthyridine derivatives, essential for the design of new materials and molecular devices (Jin et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray .
Direcciones Futuras
While specific future directions for 7-Chloro-1,5-naphthyridin-3-amine are not mentioned in the available literature, the field of 1,5-naphthyridine derivatives is a vibrant area of research. These compounds have significant importance in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring new synthetic strategies, understanding their reactivity, and investigating their potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
7-chloro-1,5-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJOBJJXADIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292578 | |
| Record name | 1,5-Naphthyridin-3-amine, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,5-naphthyridin-3-amine | |
CAS RN |
2007920-59-2 | |
| Record name | 1,5-Naphthyridin-3-amine, 7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-3-amine, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)






![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
